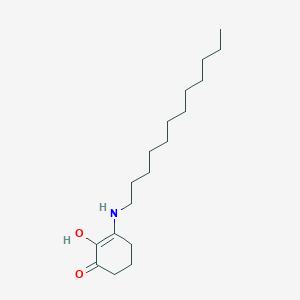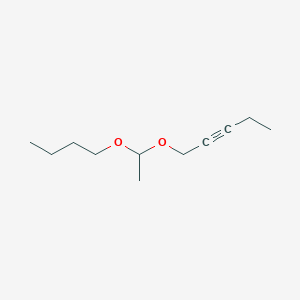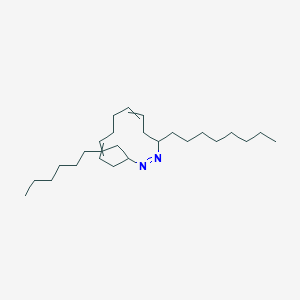![molecular formula C16H20O3 B14396414 2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-84-9](/img/structure/B14396414.png)
2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes ethoxy, hydroxy, and dimethyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the ethoxylation of a hydroxy-dimethylbiphenyl derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the ethoxy group or to convert the hydroxy group to a methoxy group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of methoxy derivatives
Substitution: Formation of various substituted biphenyl derivatives
Applications De Recherche Scientifique
2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy and dimethyl groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-4-ethoxy-3(2H)furanone: Similar in structure but with a furanone core.
2H-Pyran, 3,4-dihydro-: Shares the dihydro structure but with a pyran core.
Uniqueness
2’-Ethoxy-5-hydroxy-4’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and biphenyl core, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88174-84-9 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
5-(2-ethoxy-4,6-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C16H20O3/c1-4-19-15-6-10(2)5-11(3)16(15)12-7-13(17)9-14(18)8-12/h5-6,9,12,17H,4,7-8H2,1-3H3 |
Clé InChI |
FAZKKQPQAJFDSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1C2CC(=CC(=O)C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



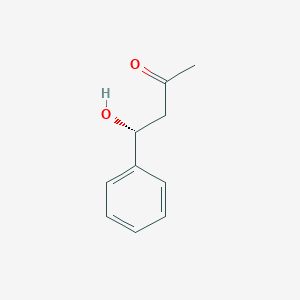
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

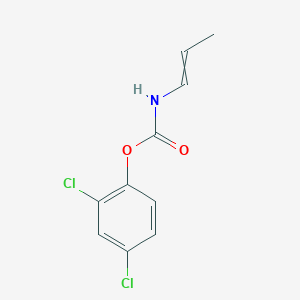
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
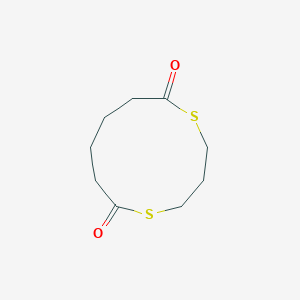
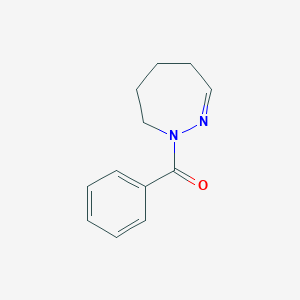
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
